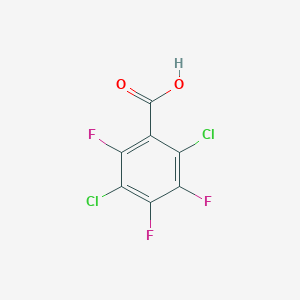

2,5-Dichloro-3,4,6-trifluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dichloro-3,4,6-trifluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₇HCl₂F₃O₂ and a molecular weight of 244.98 g/mol (CAS: 13656-36-5). It is structurally characterized by chlorine atoms at positions 2 and 5 and fluorine atoms at positions 3, 4, and 6 on the benzene ring, with a carboxylic acid group at position 1. This compound is commercially available and stored under dry conditions at 2–8°C .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmaceutical Development

- Antimicrobial Activity : Research indicates that compounds similar to 2,5-Dichloro-3,4,6-trifluorobenzoic acid exhibit moderate antimicrobial properties against various pathogens including Escherichia coli and Candida albicans. This suggests potential applications in developing new antibacterial and antifungal agents .

- Photosensitizers : The compound serves as a critical raw material for synthesizing photosensitizers used in photodynamic therapy (PDT), which is effective in treating certain cancers and skin conditions .

2. Agrochemical Applications

- Herbicides and Pesticides : The compound's unique halogenated structure makes it suitable for developing effective herbicides and pesticides. Its derivatives are often employed to enhance the efficacy of agrochemicals by improving their selectivity and reducing toxicity to non-target organisms .

Case Studies

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,5-dichloro-3,4,6-trifluorobenzoic acid, and how can they be addressed?

Synthesis of this compound involves regioselective halogenation and fluorination steps. A common approach includes:

- Halogenation : Using chlorinating agents (e.g., Cl₂ with FeCl₃ catalyst) to introduce chlorine at positions 2 and 4.

- Fluorination : Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride) at positions 3, 4, and 5. Challenges include controlling competing side reactions (e.g., over-halogenation) and ensuring regioselectivity. Optimizing reaction temperature (e.g., 0–5°C for fluorination) and stoichiometric ratios can mitigate these issues .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- LC-MS : Confirm molecular weight (MW = 267.53 g/mol) via ESI-MS in negative ion mode.

- NMR : Compare ¹⁹F and ¹H NMR spectra with reference data (e.g., δ ~ -120 ppm for CF groups in ¹⁹F NMR) .

- Purity Standards : Ensure ≥98% purity by integrating HPLC peaks and cross-referencing with CAS registry data (if available) .

Q. What are the critical safety considerations when handling this compound?

- Toxicity : Chlorinated and fluorinated aromatic compounds may exhibit acute toxicity. Refer to SDS for LD₅₀ data (e.g., oral rat LD₅₀ ~500 mg/kg based on analogous compounds) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of fluorine substituents.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Steric Hindrance : The 3,4,6-trifluoro substitution creates steric bulk, limiting accessibility to the carboxylic acid group.

- Electronic Effects : Electron-withdrawing Cl and F groups activate the benzene ring toward electrophilic attacks but deactivate nucleophilic substitution.

- Methodology : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites. Validate with kinetic studies using NaN₃ or NH₃ as nucleophiles .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., δ for aromatic protons) may arise from solvent effects or impurities.

- Resolution Strategies :

- Use deuterated DMSO as a solvent for consistent comparisons.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., protease inhibitors)?

- Derivatization Routes :

- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved lipid solubility.

- Amide Formation : Couple with amines (e.g., EDCI/HOBt) to generate bioisosteres of salicylic acid derivatives.

Q. Methodological Notes

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Halogenation Patterns

The compound’s properties are influenced by the positions and types of halogens (Cl, F). Key analogs include:

Key Observations :

- Positional Isomerism: The placement of Cl and F significantly alters physicochemical properties.

- Trifluoromethyl vs. Trifluoro Substitution : The 2,6-dichloro-4-(trifluoromethyl) analog (CAS: 189338-32-7) has a bulkier CF₃ group, increasing molecular weight and likely enhancing lipophilicity compared to the target compound .

Functional Group Variations

The introduction of hydroxyl or methoxy groups modifies bioactivity and stability:

Methoxy groups (e.g., ) may enhance stability against oxidative degradation.

Commercial and Industrial Relevance

- Availability : 2,3,4-Trifluorobenzoic acid (CAS: 61079-72-9) and 2,4,6-trifluorobenzoic acid (CAS: 28314-80-9) are commercially available at >95% purity .

- Regulatory Data : The target compound is classified under UN 1759 (Class 8 hazardous material), requiring careful handling due to its corrosive nature .

Eigenschaften

Molekularformel |

C7HCl2F3O2 |

|---|---|

Molekulargewicht |

244.98 g/mol |

IUPAC-Name |

2,5-dichloro-3,4,6-trifluorobenzoic acid |

InChI |

InChI=1S/C7HCl2F3O2/c8-2-1(7(13)14)4(10)3(9)6(12)5(2)11/h(H,13,14) |

InChI-Schlüssel |

FWCXZCJLPBVQKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.